

# Validating Downstream Gene Expression Changes Induced by ONO-RS-347: A Comparative Guide

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## Compound of Interest

Compound Name: ONO-RS-347

Cat. No.: B164810

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This guide provides a comparative analysis of **ONO-RS-347**, a potent and irreversible covalent inhibitor of the TEAD-YAP protein-protein interaction, and its effects on downstream gene expression. Due to the limited availability of public data under the name "**ONO-RS-347**," this guide will proceed under the assumption that this is a likely reference to TED-347, a well-characterized TEAD-YAP inhibitor. We will compare the known effects of TED-347 with other molecules targeting the Hippo-YAP signaling pathway, supported by experimental data and detailed protocols.

## Introduction to TED-347 and the Hippo-YAP Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.

TED-347 is a small molecule that acts as a potent, irreversible, and allosteric inhibitor of the TEAD-YAP interaction.<sup>[1][2][3][4][5]</sup> It covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors, thereby preventing the recruitment

of YAP and subsequent gene transcription.[1][6] This guide will explore the validation of these downstream gene expression changes.

## Comparative Analysis of Downstream Gene Expression

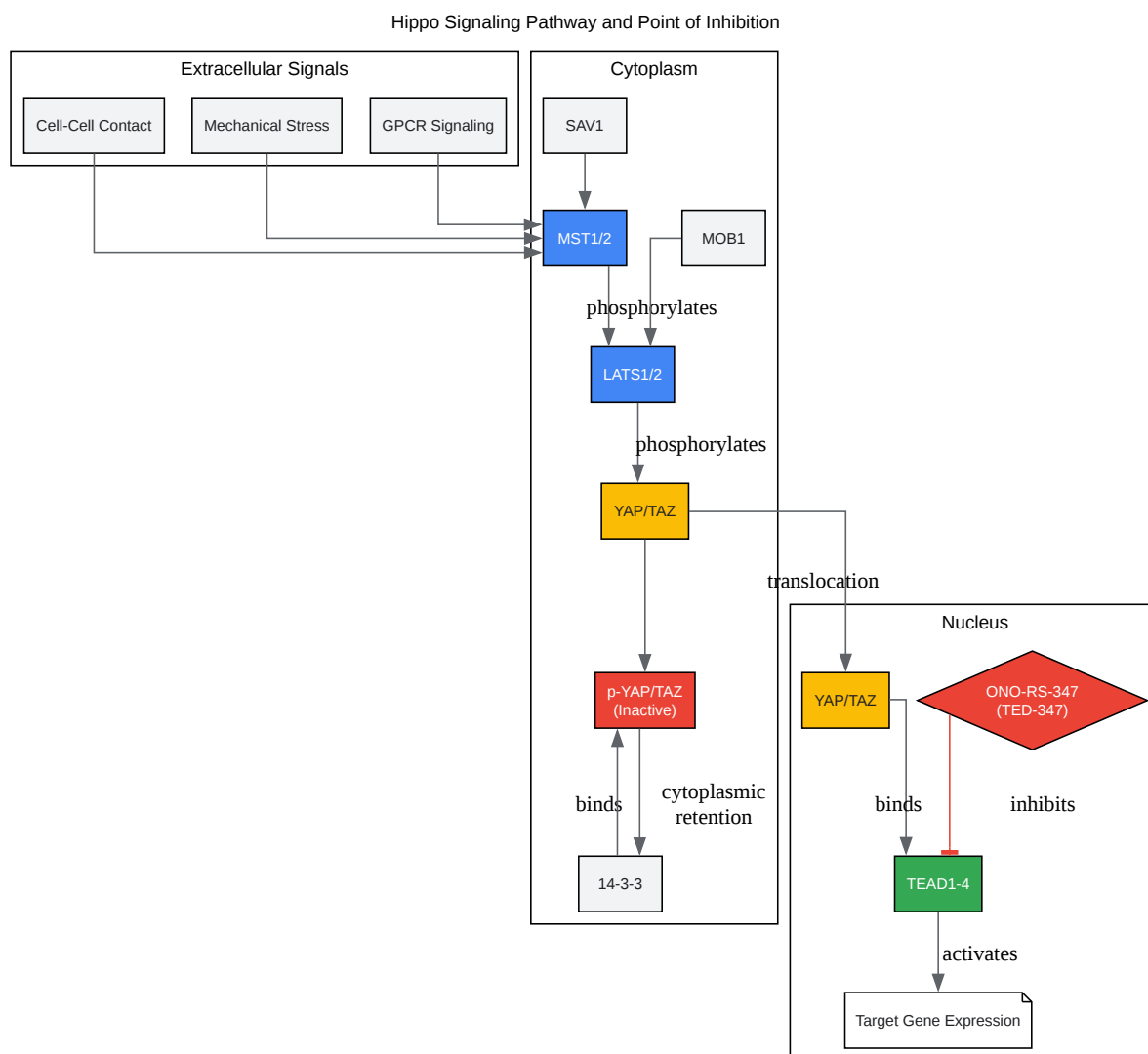
While comprehensive, publicly available RNA-sequencing or microarray data for TED-347 is limited, studies have validated its impact on specific YAP target genes. To provide a broader context, we will compare these findings with the effects of other TEAD-YAP inhibitors.

### Table 1: Comparison of Downstream Gene Expression Changes Induced by TEAD-YAP Inhibitors

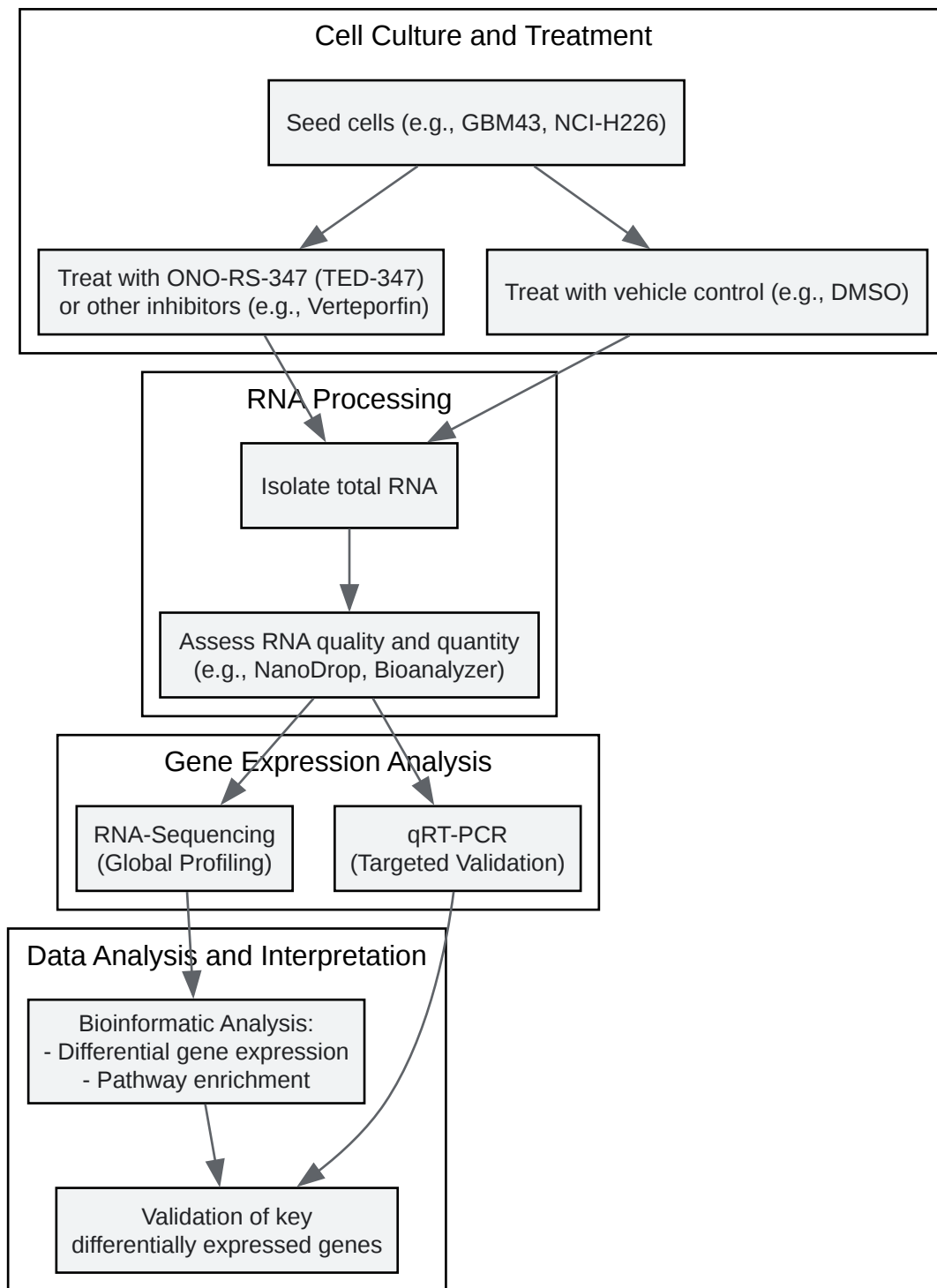
Compound	Mechanism of Action	Key Downstream Gene Expression Changes	Cell Lines Studied	Data Source
TED-347	Covalent TEAD-YAP inhibitor	Downregulation: CTGF, SGK1	GBM43, KYSE-30	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Verteporfin	Disrupts YAP-TEAD interaction	Downregulation: CCNE2, FAT1, CTGF, Survivin, PCNA, c-Myc. Upregulation of multiple tumor suppressor genes. (549 genes differentially expressed in one study).	Endometrial cancer cells (HEC-1-A, HEC-1-B), Papillary thyroid cancer cells (K1, BCPAP)	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
MYF-03-69	Covalent TEAD inhibitor	339 differentially expressed genes at 2 $\mu$ M. Downregulation: CYR61, AXL. Upregulation: BMF.	NCI-H226 (Mesothelioma)	<a href="#">[12]</a>
VT-104 & IK-930	TEAD inhibitors	Downregulation: CTGF, CYR61	Y-meso-26B, 92.1 (Hippo-mutant cancer cells)	<a href="#">[13]</a>

## Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validating downstream gene expression changes, the following diagrams are provided.



## Experimental Workflow for Validating Gene Expression Changes

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